molecular formula C10H9ClF3N B2876485 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride CAS No. 1052550-23-8

3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride

Cat. No.: B2876485
CAS No.: 1052550-23-8
M. Wt: 235.63
InChI Key: FRBZQGVUBAVVNI-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride (CAS 1052550-23-8) is a high-purity chemical compound offered for research and development purposes. This organic building block features a propynylamine linker attached to a 3-(trifluoromethyl)phenyl group, a structure of significant interest in medicinal chemistry and drug discovery . The compound has a molecular formula of C 10 H 9 ClF 3 N and a molecular weight of 235.63 g/mol . Structurally related compounds containing the 3-(trifluoromethyl)phenylpropynyl motif have demonstrated valuable pharmacological properties in scientific studies. Recent research published in Psychopharmacology highlights that derivatives based on this scaffold exhibit antidepressant-like effects in animal models, primarily through modulation of the serotonergic system, specifically via 5-HT 1A and 5-HT 3 receptors . This makes the compound a relevant intermediate for neuroscientists and chemists working on the development of novel central nervous system (CNS) active agents . As a key synthetic precursor, it can be utilized in the synthesis of more complex molecules, such as selenium-containing benzamide derivatives, for biological evaluation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14;/h1,3,5,7H,6,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBZQGVUBAVVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C#CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052550-23-8
Record name 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-(Trifluoromethyl)benzaldehyde.

    Formation of Propargylamine: The aldehyde is subjected to a propargylation reaction using propargylamine under basic conditions to form 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride (CAS: 1375472-81-3)

  • Structure : The -CF₃ group is at the para position of the phenyl ring.
  • Molecular Formula : C₁₀H₉ClF₃N (identical to the target compound).
  • Applications : Used as a small-molecule scaffold in drug discovery.
  • Key Difference : The para-substituted isomer may exhibit altered electronic effects and binding affinity compared to the meta-substituted variant due to differences in steric and electronic environments .

Saturated Chain Analog

3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride (CAS: 104774-93-8)

  • Structure : Replaces the alkyne (-C≡CH) with a saturated propyl chain (-CH₂CH₂CH₂-).
  • Molecular Formula : C₁₀H₁₃ClF₃N (molecular weight: 239.67 g/mol).
  • Applications : Used as an impurity standard in Cinacalcet synthesis .

Heteroaromatic Analogs

3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride (CAS: 115955-65-2)

  • Structure : Replaces the phenyl ring with a thiophene heterocycle.
  • Molecular Formula : C₇H₈ClNS (molecular weight: 181.66 g/mol).
  • Applications : Investigated for insecticidal activity and as a ligand in coordination chemistry.
  • Key Difference : The sulfur atom in thiophene alters electronic properties and bioavailability compared to the phenyl derivative .

3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride (CAS: 1820736-32-0)

  • Structure : Combines a thiophene ring with a -CF₃-substituted propane chain.
  • Molecular Formula : C₇H₉ClF₃NS (molecular weight: 231.66 g/mol).
  • Applications: Potential use in reverse ionic liquids and nanotechnology.
  • Key Difference : The trifluoromethyl group on the aliphatic chain introduces lipophilicity, enhancing membrane permeability .

Halogen-Substituted Derivatives

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS: 1803586-04-0)

  • Structure : Features a chlorine substituent at the ortho position of the phenyl ring and a -CF₃ group on the propane chain.
  • Molecular Formula : C₉H₁₀Cl₂F₃N (molecular weight: 264.09 g/mol).
  • Applications : Explored as a building block for agrochemicals.

N-Substituted Derivatives

N,N-Bis(1-methylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride (CID: 3049694)

  • Structure : Incorporates N,N-diisopropyl groups on the amine.
  • Molecular Formula : C₁₆H₂₀ClF₃N (molecular weight: 318.78 g/mol).
  • Applications: Investigated for monolayer construction in nanotechnology.
  • Key Difference : The bulky isopropyl groups reduce solubility but enhance thermal stability .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Applications Reference
Target Compound C₁₀H₉ClF₃N 235.63 meta-CF₃, alkyne Pharmaceutical intermediates
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine HCl C₁₀H₉ClF₃N 235.63 para-CF₃, alkyne Drug discovery
3-(Thiophen-2-yl)prop-2-yn-1-amine HCl C₇H₈ClNS 181.66 Thiophene, alkyne Insecticides
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl C₉H₁₀Cl₂F₃N 264.09 ortho-Cl, aliphatic CF₃ Agrochemicals

Research Findings and Implications

  • Electronic Effects : The meta-CF₃ group in the target compound enhances electron-withdrawing properties, stabilizing intermediates in Suzuki-Miyaura couplings .
  • Biological Activity: Propargylamine derivatives exhibit inhibitory activity against monoamine oxidases (MAOs), but substitution patterns (e.g., para vs. meta) significantly alter potency .
  • Material Science : Alkyne-containing analogs are preferred for click chemistry applications, whereas saturated-chain derivatives are more stable under acidic conditions .

Biological Activity

3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride, also known by its CAS number 1052550-23-8, is a synthetic compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent in various biological contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H8ClF3N
  • Molecular Weight : 239.63 g/mol
  • Physical State : Solid
  • Storage Conditions : Store in a cool, dark place at room temperature.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often modulate the serotonergic and noradrenergic systems, which are critical in mood regulation and the treatment of depressive disorders.

Antidepressant Activity

A recent study investigated the antidepressant-like effects of related compounds featuring the trifluoromethyl group. In this study, a compound structurally similar to this compound was tested in mice using the forced swimming test (FST) and tail suspension test (TST). The results indicated significant antidepressant-like effects, suggesting that these compounds may influence serotonin receptors (5-HT1A and 5-HT3), which are known to play a role in mood regulation .

Toxicity Profile

The toxicity profile of this compound has not been extensively documented; however, related compounds have shown low acute toxicity in animal models. This is a crucial consideration for potential therapeutic applications .

Comparative Biological Activity

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberBiological Activity
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine HCl1052550-23-8Potential antidepressant effects
N-(3-(trifluoromethyl)phenyl)selenyl propynyl amine38635075Antidepressant-like effects
(R)-1-(4-(trifluoromethyl)phenyl)ethanamine HCl85664599Serotonergic modulation

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